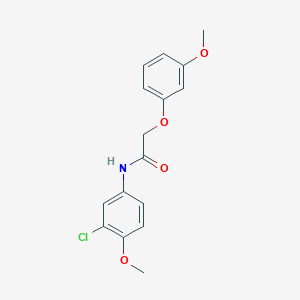
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, as well as a methoxyphenoxy group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 3-methoxyphenol.
Formation of Acetamide: The 3-chloro-4-methoxyaniline is reacted with acetic anhydride to form the corresponding acetamide.
Etherification: The acetamide is then subjected to etherification with 3-methoxyphenol in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Materials Science: Used as a building block in the synthesis of polymers or advanced materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the methoxyphenoxy group.
N-(3-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the chloro substituent.
N-(4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the chloro substituent and has a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, as well as the methoxyphenoxy group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
853314-38-2 |
|---|---|
Molekularformel |
C16H16ClNO4 |
Molekulargewicht |
321.75 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-4-3-5-13(9-12)22-10-16(19)18-11-6-7-15(21-2)14(17)8-11/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
LCUQVJITGGRDEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


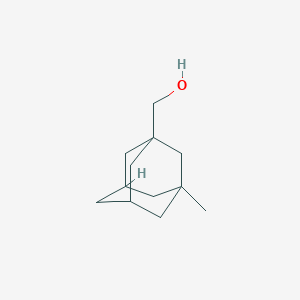




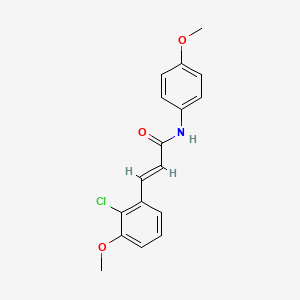
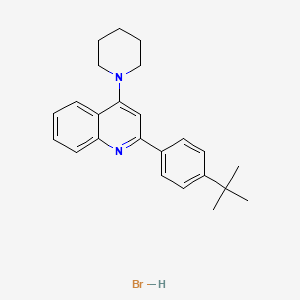
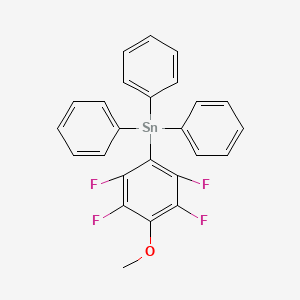
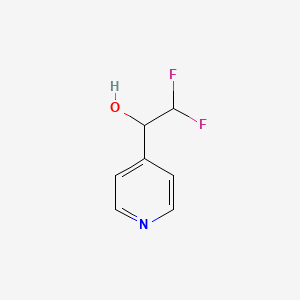

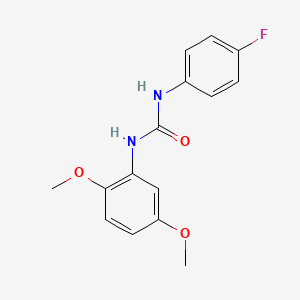
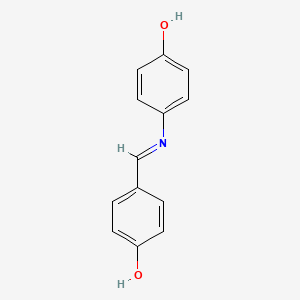
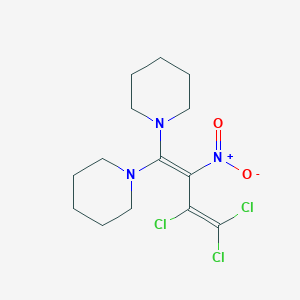
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
